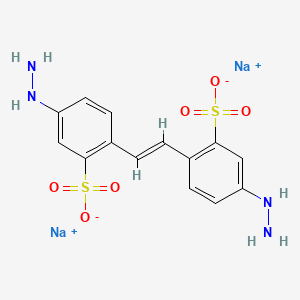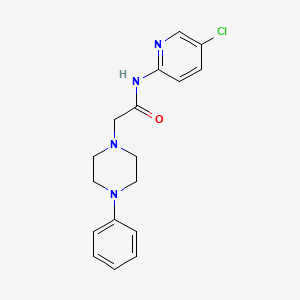
disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate), also known as disodium Edetate, is a chelating agent that is commonly used in scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 408.38 g/mol.
作用機序
Disodium Edetate works by forming stable complexes with metal ions, which are then removed from the solution. The complexation process involves the formation of coordinate covalent bonds between the metal ion and the nitrogen and oxygen atoms in the Edetate molecule. The stability of the complex depends on the size, charge, and coordination geometry of the metal ion.
Biochemical and Physiological Effects:
Disodium Edetate has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it can chelate essential metal ions in the body, such as calcium and magnesium, which can lead to adverse effects. It can also interfere with the absorption of certain medications, such as tetracyclines and fluoroquinolones.
実験室実験の利点と制限
Disodium Edetate is a versatile chelating agent that can be used in a wide range of scientific research applications. It has a high affinity for metal ions and can effectively remove them from solutions. However, it can also chelate essential metal ions, which can lead to unwanted effects. It is important to carefully consider the concentration and duration of exposure when using disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in lab experiments.
将来の方向性
There are many potential future directions for the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in the treatment of metal ion toxicity, such as in cases of lead poisoning. Additionally, there is ongoing research into the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in the formulation of new pharmaceuticals, such as targeted drug delivery systems.
合成法
Disodium Edetate can be synthesized by reacting ethylenediamine with chloroacetic acid to produce ethylenediaminetetraacetic acid (EDTA). The EDTA is then treated with sodium hydroxide to form disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate.
科学的研究の応用
Disodium Edetate is commonly used in scientific research applications as a chelating agent to remove metal ions from solutions. It is used in the analysis of trace metals in biological and environmental samples, as well as in the purification of proteins and enzymes. It is also used in the synthesis of nanoparticles and in the formulation of pharmaceuticals.
特性
IUPAC Name |
disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6S2.2Na/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24;;/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REASHSQUSRWLSL-SEPHDYHBSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NN)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4Na2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)


![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)

![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)

![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361643.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)